5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine
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Overview
Description
5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Another method involves the nucleophilic aromatic substitution reaction, where a nucleophile, such as an amine, displaces a leaving group, such as a halide, on an aromatic ring. This method can be used to introduce the amine group onto the pyridine ring.
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. One such method involves the trifluoromethylation of 4-iodobenzene followed by coupling with a pyridine derivative . This process can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amines.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by increasing lipophilicity and metabolic stability . The amine group can form hydrogen bonds with active site residues, further stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)pyridine: A compound with similar trifluoromethyl and pyridine functionalities but lacking the phenyl ring.
4-(Trifluoromethyl)aniline: A compound with a trifluoromethyl group and an amine group attached to a phenyl ring, but without the pyridine ring.
2,3,5-Trichloro-5-(trifluoromethyl)pyridine: A derivative with additional chlorine atoms on the pyridine ring.
Uniqueness
5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine is unique due to the combination of its trifluoromethyl, phenyl, and pyridine functionalities. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds . These properties make it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(16)7-17-6-9/h1-7H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPBNZRYWFSCAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735029 |
Source
|
Record name | 5-[4-(Trifluoromethyl)phenyl]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225829-49-1 |
Source
|
Record name | 5-[4-(Trifluoromethyl)phenyl]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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